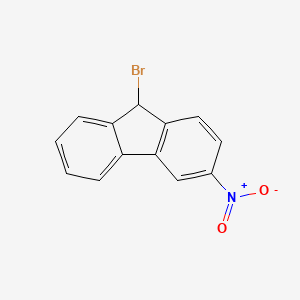

9-bromo-3-nitro-9H-fluorene

Description

Structure

3D Structure

Properties

CAS No. |

73748-71-7 |

|---|---|

Molecular Formula |

C13H8BrNO2 |

Molecular Weight |

290.11 g/mol |

IUPAC Name |

9-bromo-3-nitro-9H-fluorene |

InChI |

InChI=1S/C13H8BrNO2/c14-13-10-4-2-1-3-9(10)12-7-8(15(16)17)5-6-11(12)13/h1-7,13H |

InChI Key |

PXCXOASDSANYOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 9 Bromo 3 Nitro 9h Fluorene and Analogues

Regioselective Synthesis of 9-Bromo-3-nitro-9H-fluorene

The synthesis of this compound requires precise control over the regiochemistry of two distinct functionalization reactions: the introduction of a nitro group onto the aromatic framework and the placement of a bromine atom at the benzylic C9 position.

Electrophilic Aromatic Substitution (EAS) is the fundamental mechanism for introducing substituents onto the fluorene (B118485) aromatic rings. makingmolecules.com The reactivity and regioselectivity of these reactions are governed by the electronic properties of the fluorene nucleus and any existing substituents.

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. libretexts.orgmasterorganicchemistry.com The attack of the aromatic π-system on the nitronium ion forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. organicchemistrytutor.com Subsequent deprotonation restores aromaticity, yielding the nitroaromatic product. masterorganicchemistry.com

For an unsubstituted fluorene ring, nitration predominantly occurs at the C2 position, followed by the C4 position, due to the electronic activation provided by the fused ring system. tandfonline.comscite.ai Achieving nitration at the C3 position, as required for this compound, is synthetically challenging and generally results in lower yields compared to the C2 isomer, often requiring the separation of isomeric mixtures.

Aromatic Bromination: While the target compound features bromine at the C9 position, it is important to distinguish this from aromatic bromination. Electrophilic bromination on the aromatic rings of fluorene is accomplished with molecular bromine (Br₂) and a Lewis acid catalyst like FeBr₃. makingmolecules.com This reaction also proceeds via the standard EAS mechanism and primarily yields 2-bromo and 2,7-dibromo derivatives.

Given the different nature of the two required substitutions (aromatic nitration and benzylic bromination), a sequential approach is necessary. The order of these steps significantly influences the feasibility and outcome of the synthesis.

This strategy involves the initial synthesis of 9-bromofluorene (B49992), followed by nitration. The C9 position of fluorene is benzylic and can be brominated under radical conditions, for instance, using N-bromosuccinimide (NBS) with a radical initiator.

Once 9-bromofluorene is obtained, the subsequent nitration step is an electrophilic aromatic substitution. The bromine atom at the C9 position does not participate directly in the aromatic system and has a minor influence on the regiochemical outcome of the nitration, which will still be directed primarily to the C2 and C7 positions. Therefore, this route would produce primarily 9-bromo-2-nitro-9H-fluorene and 9-bromo-2,7-dinitro-9H-fluorene, making the isolation of the desired 3-nitro isomer difficult.

A more regiochemically controlled pathway involves the bromination of a nitrated fluorene precursor. This sequence would begin with the synthesis of 3-nitrofluorene (B130769). While nitration of fluorene favors the 2-position, the 3-nitro isomer can be synthesized and isolated.

The subsequent step is the selective bromination of the C9 position of 3-nitrofluorene. The electron-withdrawing nitro group deactivates the aromatic ring system towards further electrophilic attack, but the C9 methylene (B1212753) bridge remains susceptible to radical bromination. This reaction is typically performed using N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride, with initiation by light or a radical initiator such as AIBN. This method is effective for benzylic bromination and would selectively install the bromine atom at the desired C9 position, yielding this compound. A similar strategy is employed for related compounds, such as the bromination of 2-fluoro-7-nitrofluorene (B161431) to selectively yield the 9-bromo derivative.

Table 1: Comparison of Sequential Synthesis Routes

| Route | Precursor | Reaction 1 | Intermediate | Reaction 2 | Target Product | Major Byproducts |

|---|---|---|---|---|---|---|

| 1 | 9H-Fluorene | Benzylic Bromination (NBS) | 9-Bromo-9H-fluorene | Aromatic Nitration (HNO₃/H₂SO₄) | This compound | 9-Bromo-2-nitro-9H-fluorene, 9-Bromo-4-nitro-9H-fluorene |

| 2 | 9H-Fluorene | Aromatic Nitration (HNO₃/H₂SO₄) | 3-Nitro-9H-fluorene | Benzylic Bromination (NBS) | this compound | Minimal, if 3-nitrofluorene precursor is pure |

Modern synthetic chemistry has seen the rise of transition-metal catalysis for the efficient and selective functionalization of C-H bonds, including those in fluorene systems. sioc-journal.cn While not always applied directly to the synthesis of this compound, these methods represent powerful tools for creating functionalized fluorene analogues.

Palladium-catalyzed reactions, for example, have been developed for the synthesis of fluorene derivatives starting from 2-iodobiphenyls and dibromomethane, proceeding through a dual C-C bond formation sequence. labxing.com Other palladium-catalyzed cascades can produce polysubstituted fluorenes with high regioselectivity. rsc.org

Furthermore, earth-abundant transition metals like cobalt and nickel are gaining prominence. Cobalt-based catalytic systems have been developed for the C(sp³)–H alkylation and cyclization of 9H-fluorene using alcohols as alkylating agents. nih.govacs.org Similarly, nickel complexes can selectively catalyze the C-alkylation of 9H-fluorenes with a wide range of alcohols via a borrowing hydrogen approach. rsc.orgrsc.org These methods are highly effective for introducing substituents at the C9 position and could potentially be adapted for the synthesis of complex fluorene derivatives.

Sequential Functionalization Approaches

Derivatization and Further Functionalization of the 9H-Fluorene Scaffold

The bromo and nitro groups in this compound are not merely passive substituents; they are reactive functional groups that open avenues for extensive derivatization. The bromine atom at the C9 position is particularly labile and serves as an excellent leaving group in nucleophilic substitution reactions. It can be readily displaced by a variety of nucleophiles, such as amines, thiols, or cyanides, to introduce new functionalities at the benzylic position.

The nitro group, a strong electron-withdrawing moiety, can undergo reduction to an amino group (NH₂). This transformation is commonly achieved using reducing agents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation. libretexts.org The resulting 9-bromo-9H-fluoren-3-amine is a valuable intermediate, as the amino group can be further modified, for example, through diazotization or acylation, to build more complex molecular architectures. The presence of both a displaceable bromine and a reducible nitro group allows for orthogonal chemical modifications, greatly enhancing the synthetic utility of the this compound scaffold.

Table 2: Common Derivatization Reactions

| Functional Group | Position | Reagents | Transformation | Product Type |

|---|---|---|---|---|

| Bromo | C9 | R-NH₂ (Amine) | Nucleophilic Substitution | 9-Amino-3-nitro-9H-fluorene derivative |

| Bromo | C9 | R-SH (Thiol) | Nucleophilic Substitution | 9-Thio-3-nitro-9H-fluorene derivative |

| Bromo | C9 | KCN | Nucleophilic Substitution | 3-Nitro-9H-fluorene-9-carbonitrile |

Transformations at the C-9 Position (e.g., nucleophilic substitution of 9-bromofluorene)

The C-9 position of the fluorene ring is highly reactive. The protons at this position are acidic (pKa ≈ 23 in DMSO), and their removal by a base generates a stable, aromatic fluorenyl anion. aau.edu.et This anion is a potent nucleophile. aau.edu.et In the case of 9-bromofluorene derivatives, the bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions.

These transformations typically proceed via an SN1 mechanism due to the steric hindrance at the C-9 position, which allows for the formation of an intermediate carbocation before the nucleophile attacks. scribd.com A variety of nucleophiles can be employed to displace the bromine atom, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

For instance, the reaction of 9-bromofluorene with trimethylamine (B31210) in acetonitrile (B52724) readily affords the corresponding fluoryl-9-trimethylammonium salt, demonstrating a classic nucleophilic substitution. ias.ac.in Similarly, reaction with sodium cyanide can introduce a nitrile group at the C-9 position. However, this reaction can be complex; the initially formed 9-cyanofluorene is more acidic than the starting material, and under basic conditions, it can deprotonate and act as a nucleophile itself, attacking another molecule of 9-bromofluorene to form 9-cyano-9-(9-fluorenyl)fluorene. osu.edu

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Cyanide (CN⁻) | Sodium cyanide in DMSO | 9-Cyanofluorene | osu.edu |

| Trimethylamine (NMe₃) | Trimethylamine in acetonitrile, 0°C | Quaternary ammonium (B1175870) salt | ias.ac.in |

| Phenoxide (PhO⁻) | 2,2-bis(4-hydroxyphenyl) hexafluoropropane, K₂CO₃, DMAc | Ether-linked polymer | mdpi.com |

| Amino Esters | α-amino esters | N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds | orgsyn.org |

Reactivity of Bromo and Nitro Substituents (e.g., nucleophilic displacement of bromine)

The bromo and nitro groups on the aromatic backbone of this compound are key sites for functionalization. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). evitachem.commasterorganicchemistry.com This effect makes the bromine atom, as well as other positions on the ring, susceptible to displacement by strong nucleophiles.

The bromine atom itself can be replaced through various transition metal-catalyzed cross-coupling reactions or by direct nucleophilic substitution. smolecule.com For example, in the synthesis of thermally stable chromophores, the bromo group of 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene undergoes nucleophilic substitution with copper(I) cyanide (CuCN) to yield the corresponding nitrile derivative in high yield. nih.gov

The nitro group can be readily reduced to an amino group, which can then be used in further synthetic transformations. A common method for this reduction is the use of hydrazine. nih.gov This transformation is crucial for installing electron-donating groups and for building more complex structures, such as in the synthesis of precursors for organic light-emitting diodes (OLEDs). nih.gov

| Reactant Moiety | Reagent/Conditions | Transformation | Reference |

| Bromo-nitro-fluorene | CuCN | Nucleophilic substitution of bromine | nih.gov |

| Nitro-fluorene | Hydrazine | Reduction of nitro group to amine | nih.gov |

| Dinitro-fluorene | Schmidt reaction (Method B) | Conversion of nitro groups to acetamido groups | osu.edu |

| Bromo-fluorenone | Amines or thiols | Nucleophilic substitution of bromine | smolecule.com |

Multi-component Reactions for Complex Fluorene Architectures

Multi-component reactions (MCRs) are powerful, one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. sorbonne-universite.frfrontiersin.org This strategy offers high atom and pot economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.org

Fluorene derivatives are excellent scaffolds for MCRs. By converting the reactive C-9 position into a suitable functional group, such as an isocyanide, the fluorene moiety can participate in a variety of isocyanide-based MCRs (IMCRs). sorbonne-universite.frrug.nl For example, 9-isocyano-9H-fluorene can be used in the Passerini and Ugi reactions. sorbonne-universite.frresearchgate.net

Passerini Reaction : This three-component reaction involves an isocyanide, a carboxylic acid, and an aldehyde or ketone to produce an α-acyloxy carboxamide. Using 9-isocyano-9H-fluorene allows for the direct incorporation of the fluorene unit into these complex structures. sorbonne-universite.fr

Ugi Reaction : This is a four-component reaction between an isocyanide, a carboxylic acid, an amine, and an aldehyde or ketone, yielding a bis-amide. The Ugi-tetrazole variant, which uses hydrazoic acid, gives access to tetrazole derivatives, which are important bioisosteres of carboxylic acids. sorbonne-universite.fr

These MCR-based approaches enable the synthesis of diverse and complex fluorene-containing adducts, including spiro compounds, which are valuable in medicinal chemistry and materials science. sorbonne-universite.frrug.nl

| Reaction Name | Key Fluorene Reactant | Other Components | Product Type | Reference |

| Passerini 3-Component Reaction (P-3CR) | 9-Isocyano-9H-fluorene | Acetic acid, Aromatic aldehydes | α-acyloxy carboxamides | sorbonne-universite.fr |

| Ugi-Tetrazole 4-Component Reaction (UT-4CR) | 9-Isocyano-9H-fluorene | Aryl amines, Aldehydes/Ketones, Hydrazoic acid | Fluorene-tetrazole compounds | sorbonne-universite.fr |

| Ugi-Joullié Reaction | 9-Isocyano-9H-fluorene | Spiroindolenine, Carboxylic acid | Conformationally constrained peptidomimetics | sorbonne-universite.fr |

Green Chemistry Principles in Fluorene Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. dokumen.pubcore.ac.uk Key principles include the use of safer solvents, improving energy efficiency, and designing for atom economy. rroij.com

A significant advancement in the green synthesis of fluorene derivatives is the use of water as a reaction solvent. frontiersin.orgresearchgate.net Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. frontiersin.org While many organic compounds have poor solubility in water, this can sometimes be overcome or even exploited to enhance reactivity and selectivity. frontiersin.org

A notable example is the chemo- and regioselective synthesis of a series of bromo- and nitro-substituted fluorenones. researchgate.net Researchers have developed methods for electrophilic aromatic bromination and nitration that proceed in high yields (90-98%) under mild conditions using water as the sole solvent. researchgate.net These methods offer significant advantages over traditional syntheses that often require harsh reagents and hazardous organic solvents. The workup procedures are simplified, and the use of organic solvents is minimized to the purification stage, aligning with the principles of green chemistry. researchgate.net Furthermore, the development of MCRs in aqueous micellar systems represents a powerful synergy of green chemistry principles, combining the efficiency of MCRs with the environmental benefits of water-based media. frontiersin.org

Mechanistic Investigations of Substitution Reactions in Fluorene Systems

Elucidation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a primary method for functionalizing the aromatic rings of fluorene (B118485). The reaction proceeds through the attack of an electrophile on the electron-rich π-system, forming a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. The stability of this intermediate determines both the rate of reaction and the position of substitution (regioselectivity). fiveable.memakingmolecules.comchemistrysteps.com

Role of π-Electron Density in Regioselectivity (e.g., substituent effects)

The distribution of π-electron density in the fluorene ring system governs its susceptibility to electrophilic attack. Substituents already present on the ring can significantly alter this density through inductive and resonance effects, thereby directing incoming electrophiles to specific positions. wikipedia.orgtotal-synthesis.com

Activating Groups: Electron-donating groups (EDGs), such as hydroxyl (-OH) or amino (-NH2) groups, increase the electron density of the aromatic rings, making them more nucleophilic and accelerating the rate of EAS reactions. These groups are typically ortho, para-directors because the positive charge of the arenium ion intermediate can be delocalized onto the heteroatom of the substituent, providing extra stabilization. libretexts.orgnumberanalytics.com

Deactivating Groups: Electron-withdrawing groups (EWGs), such as nitro (-NO2) or carbonyl (-C=O) groups, decrease the ring's electron density, making it less reactive towards electrophiles. libretexts.orgmasterorganicchemistry.com These groups are generally meta-directors. numberanalytics.com

Halogens: Halogens like bromine are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect (-I) but are ortho, para-directors because their lone pairs can be donated to the ring via resonance (+M), which helps stabilize the arenium ion intermediate at these positions. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing 9-bromo-3-nitro-9H-fluorene, the starting material is often 9-bromofluorene (B49992). The bromine at the 9-position primarily influences the system through its steric bulk and inductive effects. The subsequent nitration introduces a strong deactivating nitro group. Studies on the dinitration of 9-bromofluorene have shown that the second nitro group is predominantly introduced at the 7-position, which is para to the first nitro group (if introduced at C2) and in the other aromatic ring, highlighting the complex interplay of directing effects across the fused ring system.

| Substituent Group | Type | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -OH, -NH2, -OR | Strongly Activating | Increases Rate | Ortho, Para |

| -Alkyl (e.g., -CH3) | Weakly Activating | Increases Rate | Ortho, Para |

| -F, -Cl, -Br, -I | Weakly Deactivating | Decreases Rate | Ortho, Para |

| -C(O)R, -C(O)OH | Moderately Deactivating | Decreases Rate | Meta |

| -NO2, -CF3, -SO3H | Strongly Deactivating | Decreases Rate | Meta |

Intermediates in Nitration and Bromination Pathways (e.g., arenium ions)

The mechanism of electrophilic nitration and bromination of fluorene proceeds through a two-step process involving a high-energy arenium ion intermediate. gla.ac.uklibretexts.org

Formation of the Electrophile: For nitration, the active electrophile, the nitronium ion (NO₂⁺), is typically generated by mixing nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com For bromination, a Lewis acid like FeBr₃ is used to polarize the Br-Br bond, creating a potent electrophile (Br⁺ source). chemistrysteps.com

Nucleophilic Attack and Formation of the Arenium Ion: The π-system of the fluorene ring attacks the electrophile. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming the arenium ion. chemistrysteps.commasterorganicchemistry.com This carbocation is stabilized by resonance, with the positive charge delocalized over several carbon atoms. makingmolecules.comlibretexts.org

Deprotonation to Restore Aromaticity: A weak base, such as H₂O or HSO₄⁻, removes a proton from the carbon atom that bears the new electrophile. youtube.com This final, fast step restores the stable aromatic system, yielding the substituted product. libretexts.orgyoutube.com

The stability of the possible arenium ions dictates the regiochemical outcome. Attack at positions that allow for a greater degree of charge delocalization or that are favored by the electronic effects of existing substituents will proceed through a lower energy transition state, leading to the major product. gla.ac.uk While the arenium ion is a cornerstone of the accepted SEAr mechanism, some computational and experimental studies suggest that for certain halogenations, alternative pathways like a concerted one-stage substitution or an addition-elimination mechanism might compete, challenging the view that arenium ions are always obligatory intermediates. nih.govnih.gov

Radical Reaction Pathways in Halogenation (e.g., allylic bromination via radical chain)

The functionalization of the C9 position of fluorene often proceeds via a different mechanism: free-radical halogenation. The methylene (B1212753) bridge (-CH₂-) at C9 is flanked by two phenyl rings, making its hydrogens benzylic-like. These C-H bonds are significantly weaker than aromatic C-H bonds, making them susceptible to abstraction by radicals. libretexts.org

The selective bromination at this position, a key step in forming 9-bromofluorene, is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides). masterorganicchemistry.comorganicchemistrytutor.com This reaction, known as allylic or benzylic bromination, follows a radical chain mechanism: numberanalytics.comlibretexts.orglumenlearning.com

Initiation: The reaction is initiated by the homolytic cleavage of a small amount of Br₂, formed from the reaction of NBS with trace HBr, into two bromine radicals (Br•) upon exposure to light or heat. masterorganicchemistry.comyoutube.com

Propagation: A bromine radical abstracts a hydrogen atom from the C9 position of fluorene, forming a resonance-stabilized fluorenyl radical and HBr. This fluorenyl radical then reacts with a molecule of Br₂ to yield 9-bromofluorene and a new bromine radical, which continues the chain. libretexts.orglumenlearning.com

Termination: The chain reaction is terminated when two radicals combine.

The use of NBS is crucial because it maintains a very low, steady-state concentration of Br₂ and HBr in the reaction mixture. libretexts.orgmasterorganicchemistry.com This low concentration favors the radical substitution pathway at the allylic/benzylic C9 position over the competing electrophilic addition of bromine to the aromatic rings. masterorganicchemistry.com

Catalytic Mechanism Studies in Fluorene Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to achieve highly selective and efficient functionalization of aromatic frameworks like fluorene. These methods offer alternative mechanistic pathways to classical electrophilic or radical reactions.

Transition-metal catalysis has emerged as a powerful tool. Palladium (Pd), Ruthenium (Ru), and Cobalt (Co) catalysts are widely used for C-H activation and cross-coupling reactions on the fluorene core. acs.orgresearchgate.net

C-H Alkylation/Arylation: Ruthenium and cobalt complexes can catalyze the direct alkylation of the C9 position of fluorene using alcohols via a "borrowing hydrogen" mechanism. acs.orgresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the fluorene, followed by reduction. Palladium and silver co-catalyzed systems have been developed for the direct C-H arylation of fluoroarene derivatives, showcasing pathways that may involve transmetalation and reductive elimination steps. acs.org

Asymmetric Functionalization: Chiral catalysts, such as dirhodium complexes, have been employed to achieve asymmetric C-H functionalization. One strategy involves a "transient-axial-chirality transfer," where the point chirality of the catalyst is transferred to a metal-carbene intermediate, which then delivers this chirality to the final fluorene product with high enantioselectivity. nih.gov

Photocatalysis: The unique electronic properties of fluorene derivatives have made them subjects of photocatalysis research. Conjugated polymers incorporating fluorene units can act as photosensitizers for TiO₂, expanding its light absorption into the visible range. psu.edu In such systems, the fluorene polymer absorbs light, and an electron is transferred to the conduction band of the semiconductor, initiating catalytic processes like the degradation of pollutants or photocatalytic hydrogen evolution. psu.eduacs.org Fluorine-modified photocatalysts have also been shown to enhance performance by altering the electronic structure and improving the separation of photoinduced carriers. frontiersin.orgsci-hub.sefrontiersin.org

These catalytic approaches provide sophisticated mechanistic routes for modifying the fluorene skeleton, enabling the synthesis of complex architectures that would be difficult to access through traditional methods.

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Structure

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra would provide critical information for the structural confirmation of 9-bromo-3-nitro-9H-fluorene.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the chemical environment of each hydrogen atom. The aromatic region would display a complex pattern of signals corresponding to the seven protons on the fluorene (B118485) backbone. The presence of the electron-withdrawing nitro group at the 3-position and the bromine atom at the 9-position would induce distinct downfield shifts for adjacent protons. The proton at the 9-position, being attached to a carbon bearing a bromine atom, would likely appear as a singlet at a characteristic chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the chemical shift for each of the 13 carbon atoms in the fluorene ring system. The carbon atom bonded to the bromine (C9) and the carbon atom bonded to the nitro group (C3) would exhibit characteristic chemical shifts influenced by the electronegativity of these substituents. The remaining carbon signals would provide a complete map of the carbon skeleton.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Structure Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the nitro group. Specifically, asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear in the regions of approximately 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration would likely be found in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The aromatic ring vibrations and the symmetric stretch of the nitro group would be expected to show strong Raman signals.

Detailed IR and Raman spectra with specific peak assignments for this compound have not been reported in the accessible scientific domain.

Electronic Absorption Spectroscopy (UV-Vis) for π-Conjugation and Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic structure of conjugated systems, such as the fluorene core. The introduction of a nitro group, a strong electron-withdrawing group, is anticipated to significantly influence the electronic transitions.

The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π-π* transitions within the fluorene aromatic system. The presence of the nitro group would likely lead to a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted fluorene, indicating a narrowing of the HOMO-LUMO gap. The specific absorption maxima (λmax) would provide quantitative information about the extent of π-conjugation and the energy of electronic transitions. However, specific UV-Vis absorption data for this compound is not documented in the available literature.

Photoluminescence Spectroscopy for Emission Characteristics and Excited States

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique provides valuable information about the excited states of a molecule and its potential applications in areas like organic light-emitting diodes (OLEDs).

The photoluminescence (PL) spectrum of this compound would reveal its emission wavelength, quantum yield, and excited-state lifetime. The emission properties are highly dependent on the molecular structure and the nature of the substituents. The nitro group is often associated with fluorescence quenching, which might result in low or no emission from this compound. However, without experimental data, the precise emission characteristics remain unknown. The study of its photoluminescence would be crucial for evaluating its potential as an emissive material.

Computational Chemistry and Theoretical Modeling of Electronic Structure and Reactivity

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules.

Geometrical Optimization and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For 9-bromo-3-nitro-9H-fluorene, the fluorene (B118485) core is known for its rigid and planar structure. rsc.org The introduction of substituents at the C3 and C9 positions can, however, induce slight distortions from perfect planarity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy levels and gaps)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of molecular stability and the energy required for electronic excitation. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene ring system, while the LUMO is anticipated to be centered on the electron-accepting nitro group. This distribution is characteristic of donor-acceptor systems. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions.

While direct computational data for this compound is scarce, we can infer its properties from related compounds. For example, in a study of fluorene-based chromophores, the introduction of a nitro group as an acceptor significantly lowered the LUMO energy level. nih.govacs.org DFT calculations on similar donor-π-acceptor fluorene derivatives have shown HOMO-LUMO gaps in the range of 2-3 eV. nih.govacs.org

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Fluorene Derivatives (Theoretical Data)

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Fluorenyl-based D-π-A Chromophore 1 | -5.50 | -2.80 | 2.70 |

| Fluorenyl-based D-π-A Chromophore 2 | -5.65 | -3.05 | 2.60 |

Note: The data in this table is illustrative and based on values reported for similar fluorene-based systems in the literature to provide a reasonable estimate for this compound.

Electron Density Distribution and Charge Transfer Characteristics

The electron density distribution reveals how electrons are shared among the atoms in a molecule and highlights regions that are electron-rich or electron-poor. In this compound, the nitro group, being a strong electron-withdrawing group, significantly polarizes the molecule. This leads to a partial positive charge on the fluorene ring and a partial negative charge on the nitro group.

This intramolecular charge transfer (ICT) from the fluorene donor to the nitro acceptor is a key feature of its electronic structure. mdpi.comresearchgate.net Molecular electrostatic potential (MEP) maps are often used to visualize this charge distribution, where red regions indicate high electron density (negative potential) and blue regions signify low electron density (positive potential). For this molecule, the area around the nitro group would be distinctly red, while the fluorene core would exhibit more neutral or slightly blue characteristics. This charge separation influences the molecule's dipole moment and its interaction with other molecules and external electric fields.

Effects of Bromine and Nitro Substituents on Electronic Structure

The bromine and nitro substituents have distinct and significant effects on the electronic structure of the fluorene core.

Nitro Group (-NO2): As a potent electron-withdrawing group, the nitro group at the C3 position substantially lowers the energy of the LUMO. This increases the electron affinity of the molecule, making it a better electron acceptor. The presence of the nitro group is also a primary driver for the intramolecular charge transfer character. rsc.org This functionalization makes the aromatic system more susceptible to nucleophilic attack.

Bromine Atom (-Br): The bromine atom at the C9 position has a more complex influence. Halogens are generally electron-withdrawing through the inductive effect but can be weakly electron-donating through resonance. Due to its position at the sp3-hybridized C9 carbon, its electronic influence on the π-system of the fluorene is primarily inductive. Furthermore, the bromine atom can participate in halogen bonding and provides a reactive site for cross-coupling reactions, which is a key aspect of its synthetic utility. The "heavy atom effect" of bromine can also influence the photophysical properties by promoting intersystem crossing from singlet to triplet excited states.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how a molecule interacts with light, it is necessary to study its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, allowing for the simulation of electronic absorption and emission spectra. researchgate.net

Simulation of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks in an absorption spectrum (like UV-Vis). For this compound, the lowest energy absorption band would correspond to the HOMO-LUMO transition. mdpi.com Given the intramolecular charge transfer nature of this transition, it is expected to be intense and located in the near-UV or visible region of the spectrum.

Calculations for related nitro-substituted fluorene derivatives show that the main absorption bands are indeed dominated by HOMO→LUMO excitations. nih.govmdpi.com The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) within TD-DFT, which often reveals a red-shift (bathochromic shift) in the absorption spectra in more polar solvents due to the stabilization of the polar excited state.

Similarly, TD-DFT can be used to model the emission spectrum by optimizing the geometry of the first excited state. The energy difference between the optimized excited state and the ground state corresponds to the emission energy. The difference between the absorption and emission maxima is known as the Stokes shift, which can be significant for molecules with substantial geometric relaxation in the excited state, a common feature in ICT compounds. researchgate.net

Table 2: Predicted Spectroscopic Properties for a Representative Nitro-Fluorene Derivative (Theoretical Data)

| Property | Predicted Value |

|---|---|

| Maximum Absorption Wavelength (λ_max) | ~350-450 nm |

| Main Transition Character | HOMO → LUMO (Intramolecular Charge Transfer) |

| Oscillator Strength (f) | > 0.1 (for the main transition) |

Prediction of Photophysical Pathways and Transitions

The photophysical behavior of this compound, or how it behaves upon absorbing light, can be effectively predicted using computational techniques. Time-dependent Density Functional Theory (TD-DFT) is a common method used to simulate electronic transitions and provides insights that correlate with experimental absorption and emission spectra. These calculations can determine the energies of various excited states and the probabilities of transitions between the ground state and these excited states.

For nitroaromatic compounds, the photophysical pathways are often complex and dominated by rapid, non-radiative decay processes. nih.govresearchgate.net Computational models predict that upon excitation, these molecules can access conical intersections—points of degeneracy between electronic states—which facilitate highly efficient internal conversion back to the ground state without emitting light (fluorescence). nih.govucl.ac.uk This explains the characteristic lack of fluorescence in many nitroaromatics. ucl.ac.uk

First-principles quantum dynamics calculations on related nitroaromatic systems have shown that the presence of low-energy conical intersections can lead to ultra-fast non-radiative decay of the first excited singlet state (S1) on a picosecond timescale. nih.govresearchgate.net For this compound, TD-DFT calculations would predict the energies of the primary electronic transitions, such as the S₀ → S₁ transition, and the nature of the orbitals involved (e.g., π → π* or n → π*).

Table 2: Predicted Photophysical Data using Computational Methods

| Parameter | Computational Method | Description | Predicted Outcome for Nitroaromatics |

|---|---|---|---|

| Vertical Excitation Energies | TD-DFT | Energy required for an electronic transition from the ground state to an excited state without change in geometry. | Provides energies for S₁, S₂, T₁, etc., corresponding to UV-Vis absorption peaks. |

| Oscillator Strength | TD-DFT | The probability of an electronic transition occurring. | Identifies which transitions are "bright" (high probability) and "dark" (low probability). |

| Excited State Lifetimes | Quantum Dynamics | The average time a molecule spends in an excited state before decaying. | Often very short (picoseconds) due to efficient non-radiative decay pathways. nih.govresearchgate.net |

| Decay Pathways | CASSCF/CASPT2, TD-DFT | The mechanisms by which the excited molecule returns to the ground state. | Dominated by internal conversion via conical intersections and intersystem crossing to triplet states. ucl.ac.uk |

Advanced Quantum Chemical Methods for Complex Photophysics (e.g., CASPT2//CASSCF for nitroaromatics)

While TD-DFT is useful, it can be inadequate for the complex photophysics of molecules like nitroaromatics, which often involve multiple electronic states with different characters (e.g., ππ* and nπ*) that are close in energy. For these challenging cases, more advanced multireference methods are required, with the Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence State Second-Order Perturbation Theory (CASPT2) being a widely accepted "gold standard" approach. anu.edu.au

The CASPT2//CASSCF method involves optimizing the molecular geometries of the ground and excited states using CASSCF, which correctly describes static electron correlation (important for stretched bonds and near-degenerate states), and then refining the energies using CASPT2, which accounts for dynamic electron correlation. aip.org This two-step approach provides a highly accurate description of the potential energy surfaces. aip.org

Studies on model nitroaromatic compounds like nitrobenzene (B124822) and nitronaphthalene using CASPT2//CASSCF have successfully elucidated their complex photochemistry. ucl.ac.ukaip.org These studies have characterized the decay paths from the initially excited states, identified crucial conical intersections that explain the lack of fluorescence, and mapped out the pathways for intersystem crossing that lead to the population of triplet states, which accounts for their high triplet quantum yields. ucl.ac.uk The application of such high-level methods to this compound would provide a definitive understanding of its excited-state dynamics.

Table 3: Comparison of Computational Methods for Photophysics

| Method | Strengths | Limitations | Applicability to Nitroaromatics |

|---|---|---|---|

| TD-DFT | Computationally efficient; good for routine analysis of vertical excitations. | Can be inaccurate for charge-transfer states and systems with significant multireference character. | Useful for initial predictions, but may fail to describe complex state crossings. |

| CASSCF | Accurately describes static correlation and the shape of potential energy surfaces near degeneracies (conical intersections). aip.org | Does not include dynamic correlation, leading to errors in absolute energies. aip.org | Essential for correctly modeling the geometry of decay pathways. ucl.ac.uk |

| CASPT2 | Includes dynamic correlation, providing highly accurate energies. github.io It is often used as a benchmark for other methods. anu.edu.au | Computationally very expensive; sensitive to the choice of the active space. | Provides "gold standard" energy calculations for refining CASSCF geometries and understanding complex photophysics. ucl.ac.ukanu.edu.au |

Molecular Dynamics Simulations for Intermolecular Interactions and Solid-State Packing

Molecular Dynamics (MD) simulations offer a powerful approach to study the collective behavior of this compound molecules, particularly their intermolecular interactions and arrangement in the solid state. rsc.org All-atom MD simulations model the movements of every atom in a system over time, governed by a force field that describes the potential energy of the system, including both intramolecular (bonds, angles) and intermolecular (van der Waals, electrostatic) forces.

In the solid state, the physical properties of molecular materials are dictated by how the molecules pack in the crystal lattice. acs.org The interplay of various weak intermolecular forces, such as π-π stacking, hydrogen bonds, and halogen bonds, determines the final crystal structure. acs.orgrsc.org For aromatic systems like fluorene, π-π interactions are particularly important and can lead to different packing motifs, such as herringbone or slip-stacked arrangements. acs.org The introduction of a nitro group and a bromine atom provides sites for additional specific interactions, such as C-H···O hydrogen bonds and potential halogen bonding, which can significantly influence the packing.

MD simulations can be used to predict stable crystal polymorphs and to calculate key properties that quantify the strength of intermolecular interactions. For instance, the cohesive energy density (CED) and binding energies between molecules can be calculated from simulation trajectories, providing a measure of the stability of the condensed phase. mdpi.com Such simulations are crucial for crystal engineering, where the goal is to design materials with desired properties by controlling their solid-state structure. acs.org

Table 4: Simulation Methods for Studying Intermolecular Interactions

| Interaction Type | Simulation Technique | Key Parameters | Relevance |

|---|---|---|---|

| π-π Stacking | Molecular Dynamics (MD) | Interplanar distance and slip angle between aromatic rings. | Crucial for charge transport in organic electronic materials. rsc.org |

| Hydrogen Bonding (e.g., C-H···O) | MD, Quantum Chemistry | Bond distance and angle (e.g., between a C-H bond and a nitro-group oxygen). | Stabilizes specific molecular arrangements and influences crystal packing. acs.org |

| Halogen Bonding | MD, Quantum Chemistry | Distance and angle between the bromine atom and a nucleophilic site (e.g., nitro-group oxygen). | A directional interaction that can be used to control self-assembly in the solid state. |

| Overall Packing Stability | MD Simulations | Cohesive Energy Density (CED), Binding Energy. mdpi.com | Quantifies the strength of intermolecular forces holding the crystal together. mdpi.com |

Photophysical Properties and Optoelectronic Behavior of Substituted Fluorenes

Luminescence Phenomena: Fluorescence and Phosphorescence Efficiency

Luminescence in substituted fluorenes, encompassing both fluorescence and phosphorescence, is highly sensitive to their chemical structure. Fluorescence is the spin-allowed emission of light from the lowest singlet excited state (S₁) to the singlet ground state (S₀), a process that is typically fast and efficient in many fluorene (B118485) derivatives. Phosphorescence, conversely, is a spin-forbidden emission from the lowest triplet excited state (T₁) to the ground state, a slower process that is often weak or non-existent in purely organic molecules at room temperature. The efficiency of these processes is dictated by the competition between radiative decay (fluorescence, phosphorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing. libretexts.orgrsc.org

The introduction of substituents onto the fluorene backbone is a powerful strategy for tuning the emission wavelength (color) and quantum yield (brightness). researchgate.net Electron-donating groups (e.g., amino) and electron-withdrawing groups (e.g., nitro) create a "push-pull" system, which can decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift in both the absorption and emission spectra. mdpi.com For instance, improving the electron-accepting ability of substituents on nitrofluorene derivatives leads to a pronounced red shift of the intramolecular charge transfer (ICT) bands. mdpi.com

The quantum yield (Φ) is also heavily influenced by substitution. While the parent fluorene is a strong blue emitter, substitution can either enhance or diminish its fluorescence efficiency. For example, a series of fluorene-based molecules designed with donor-pi-acceptor (D-π-A) structures exhibited very high fluorescence quantum yields, ranging from 0.86 to 0.98. nih.gov Similarly, complex pyrene-substituted fluorenes have shown quantum yields between 0.75 and 0.99. core.ac.uk However, the introduction of a nitro group often leads to a significant decrease in fluorescence quantum yield due to the promotion of efficient non-radiative decay pathways. rsc.org The presence of a bromine atom can further quench fluorescence by enhancing the rate of intersystem crossing. libretexts.org

The following table summarizes the photophysical properties of various substituted fluorene derivatives to illustrate these effects.

| Compound/System | Substituents | Emission Max (λ_em) | Quantum Yield (Φ_f) | Solvent/State |

| 2,7-Dipyrenyl-9,9-dimethylfluorene | Pyrenyl at C-2,7; Methyl at C-9 | 452 nm | 4.8 cd/A (device) | OLED device |

| Donor-π-Acceptor Fluorene Series I-IV | Benzothiazole, Diphenylamino, Thiophene | 433-452 nm | 0.86-0.98 | Hexane (B92381) |

| 1,3,6,8-Tetrakis-fluorenyl-substituted pyrene | Fluorenyl groups on Pyrene core | 456 nm | ~0.75-0.99 | Dichloromethane |

| Amino-nitro-fluorenes | Amino (donor), Nitro (acceptor) | >500 nm | - | Polar Solvents |

Data sourced from references researchgate.netnih.govcore.ac.ukacs.org. Note: Device efficiency (cd/A) is provided for the OLED system.

Intersystem crossing (ISC) is a radiationless transition between electronic states of different spin multiplicity, most notably from the S₁ state to the T₁ state. libretexts.org The efficiency of this process is a key determinant of whether a molecule will primarily fluoresce or phosphoresce. The presence of bromine and nitro groups in 9-bromo-3-nitro-9H-fluorene has a profound impact on the rate of ISC.

The bromine atom induces a significant "heavy-atom effect." libretexts.org In molecules containing heavy atoms like bromine or iodine, the spin-orbit coupling—an interaction between the electron's spin angular momentum and its orbital angular momentum—is enhanced. This coupling mixes the singlet and triplet states, relaxing the spin-forbidden nature of the S₁ → T₁ transition and dramatically increasing the rate of ISC. libretexts.org Consequently, fluorescence is often quenched in brominated aromatics, as the excited state population is efficiently transferred to the triplet state, from which phosphorescence can occur. ucf.edu

The nitro group also plays a critical role in promoting ISC, albeit through a different mechanism. Nitroaromatic compounds are well-known to be weakly fluorescent or non-fluorescent. rsc.org This is attributed to very efficient ISC from the singlet manifold to upper triplet states (S₁→Tₙ). The process is facilitated by the presence of energetically close-lying singlet and triplet states of different orbital characters (e.g., n,π* and π,π*), which provides an efficient channel for non-radiative decay that outcompetes fluorescence. rsc.orgacs.org

Therefore, in This compound , the combination of the heavy-atom effect from bromine and the electronic effects of the nitro group is expected to result in highly efficient intersystem crossing, leading to low fluorescence quantum yield and a high population of the triplet state.

Excited State Dynamics and Decay Pathways

Upon absorption of a photon, an excited molecule must dissipate its excess energy to return to the ground state. The available routes, or decay pathways, include fluorescence, intersystem crossing to the triplet state (which may lead to phosphorescence), and non-radiative internal conversion directly to the ground state. The specific dynamics are governed by the molecule's structure and its interaction with the environment.

For substituted fluorenes, particularly those with push-pull character like nitro-substituted derivatives, the excited state can have significant charge-transfer (CT) character. acs.org The relaxation dynamics of these CT states are complex and highly sensitive to the solvent environment. Studies on a close analogue, 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, revealed the presence of multiple, overlapping excited singlet states that undergo population exchange, with dynamics that are dependent on the solvent's nature (protic vs. aprotic). nih.govnsf.gov

The decay pathways for nitroaromatic compounds are often dominated by ultrafast non-radiative processes. rsc.org The high rate of intersystem crossing (k_ISC > 10¹¹ s⁻¹) means that fluorescence (k_f ≈ 10⁷-10⁸ s⁻¹) cannot compete effectively. rsc.org Furthermore, the solvent can play a decisive role; studies on other systems have shown that solvent polarizability can cause a 20-fold reduction in the ISC rate when changing from hexane to toluene (B28343), or an order of magnitude increase in the internal conversion rate when changing from toluene to acetone. acs.org This highlights that the local molecular environment can dramatically alter the excited state relaxation dynamics in substituted fluorenes. acs.org

Fluorescence Quenching Mechanisms by Analyte Interactions (e.g., for sensing applications)

The high fluorescence efficiency of some fluorene derivatives makes them excellent candidates for chemical sensors. The sensing mechanism relies on the quenching (reduction) of fluorescence intensity upon interaction with a target analyte. Fluorene-based polymers have been successfully employed for the highly sensitive detection of nitroaromatic explosives, such as 2,4,6-trinitrophenol (TNP). acs.org

Several mechanisms can be responsible for fluorescence quenching:

Photoinduced Electron Transfer (PET): This is a dominant mechanism for detecting electron-deficient analytes like TNP. Upon excitation, an electron is transferred from the electron-rich excited state of the fluorene fluorophore to the low-lying LUMO of the electron-deficient analyte. This process forms a non-fluorescent complex, effectively "turning off" the emission. acs.orggrafiati.com

Förster Resonance Energy Transfer (FRET): This mechanism requires a significant overlap between the emission spectrum of the fluorophore (the donor) and the absorption spectrum of the analyte (the acceptor). Energy is transferred non-radiatively from the donor to the acceptor, quenching the donor's fluorescence. acs.orggrafiati.com

Inner Filter Effect (IFE): This is a more trivial quenching mechanism that occurs when the analyte absorbs either the excitation light intended for the fluorophore or the emitted light from it. The IFE does not involve direct interaction between the excited fluorophore and the quencher but is rather an artifact of their overlapping absorption/emission spectra. acs.org

The quenching efficiency can be quantified using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quenching analyte. acs.org The high quenching constants (K_sv) observed for fluorene-based sensors toward TNP indicate a very strong interaction and thus high sensitivity. acs.org

Solvatochromic Effects on Electronic Transitions and Emission

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. This effect is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation, such as the push-pull systems found in nitro-substituted fluorenes. mdpi.comuef.fi

In a nonpolar solvent, the absorption and emission spectra reflect the intrinsic energy levels of the molecule. However, in a polar solvent, the solvent molecules will reorient around the solute molecule to stabilize it. If the excited state is more polar than the ground state (which is typical for push-pull molecules), polar solvents will stabilize the excited state more than the ground state. This reduces the energy gap for emission, resulting in a bathochromic (red) shift of the fluorescence spectrum. mdpi.com

Studies on various amino-nitro-fluorenes demonstrate this effect clearly, with emission bands broadening and shifting to longer wavelengths as solvent polarity increases. acs.org This shift is indicative of an excited state with substantial intramolecular charge transfer (ICT) character. researchgate.net The change in emission color can be dramatic; for example, a specially designed solvatochromic fluorene nucleoside showed emission maxima ranging from 421 nm in a nonpolar solvent to 544 nm in a polar one.

The table below shows the solvatochromic behavior of 2-chloro-7-nitro-9H-fluorene, a structurally similar compound, illustrating the shift in the maximum absorption wavelength in solvents of varying polarity.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_max) |

| n-Hexane | 1.88 | 344.0 nm |

| Cyclohexane | 2.02 | 344.8 nm |

| Carbon Tetrachloride | 2.23 | 348.6 nm |

| Toluene | 2.38 | 350.6 nm |

| Dichloromethane | 8.93 | 352.4 nm |

| Acetone | 20.7 | 352.0 nm |

| Acetonitrile (B52724) | 35.9 | 350.2 nm |

| Dimethyl Sulfoxide (DMSO) | 46.5 | 354.0 nm |

Data adapted from J. Braz. Chem. Soc., Vol. 24, No. 8, 1255-1264, 2013 for the analogue 2-chloro-7-nitro-9H-fluorene.

This solvatochromic sensitivity makes nitro-substituted fluorenes useful as probes for determining solvent properties. uef.fi

Applications in Advanced Organic Materials and Electronic Devices

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications

Fluorene-based materials are widely employed in OLEDs as emitters, hosts, and charge-transporting materials. The introduction of substituents can significantly alter the emission color, efficiency, and charge-carrying capabilities of these devices.

Emitter and Host Material Development

In the context of OLEDs, fluorene (B118485) derivatives are often utilized as blue-emitting materials due to their wide bandgap. The substitution pattern on the fluorene core dictates the precise emission wavelength. While no specific data exists for 9-bromo-3-nitro-9H-fluorene, the presence of a nitro group, a strong electron-withdrawing group, would be expected to cause a red-shift in the emission compared to the parent fluorene molecule.

As host materials, fluorene derivatives are valued for their high triplet energy levels, which are essential for efficient phosphorescent OLEDs (PhOLEDs). They can effectively host phosphorescent emitters, preventing energy back-transfer and ensuring high device efficiency. The suitability of this compound as a host would depend on its triplet energy level relative to the guest emitter.

Charge Carrier Transport Mechanisms

The charge transport characteristics of fluorene derivatives are highly dependent on their molecular structure and packing in the solid state. Generally, the fluorene core itself is a good hole-transporting moiety. The introduction of electron-withdrawing groups like the nitro group can enhance electron injection and transport, potentially leading to a material with bipolar charge transport capabilities, which is beneficial for balanced charge injection and recombination in the emissive layer of an OLED. The bromine atom can also influence intermolecular interactions and, consequently, charge mobility.

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

The performance of OFETs is critically dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Fluorene-based polymers and small molecules have been investigated for both p-channel (hole-transporting) and n-channel (electron-transporting) OFETs.

Design Principles for N-channel and P-channel Characteristics

The intrinsic charge transport behavior of fluorene is p-type. To achieve n-channel characteristics, strong electron-withdrawing groups are typically incorporated into the molecular structure. The presence of the nitro group in this compound suggests a potential for n-channel or ambipolar behavior. The bromine atom could further modulate the electronic properties and solid-state packing, which are crucial for efficient charge transport.

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the fluorene scaffold makes it an excellent platform for the development of chemical sensors. The fluorescence properties of fluorene derivatives can be sensitive to the presence of specific analytes.

The electron-deficient nature of the nitroaromatic moiety in this compound suggests its potential as a fluorescent chemosensor for electron-rich species. Upon interaction with an analyte, a change in the electronic structure of the fluorene derivative can lead to a detectable change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). For instance, fluorene-based sensors have been developed for the detection of explosives, metal ions, and various biomolecules. The specific selectivity and sensitivity of this compound as a sensor would need to be experimentally determined.

Nonlinear Optical (NLO) Materials

The "push-pull" electronic structure of this compound, featuring an electron-withdrawing nitro group and a modulatory bromo substituent on the fluorene backbone, makes it a promising candidate for applications in nonlinear optical (NLO) materials. nih.gov NLO materials are crucial for various technologies, including optical switching, data storage, and frequency conversion.

The NLO response of organic molecules is governed by their molecular hyperpolarizability (β), which is enhanced in molecules with strong intramolecular charge transfer (ICT) from an electron-donating to an electron-accepting group through a π-conjugated system. mdpi.comresearchgate.net In this compound, the fluorene unit acts as the π-bridge, the nitro group is a strong electron acceptor, and the bromo group can influence the electronic properties and molecular packing.

Research on similar D-π-A (Donor-π-Acceptor) fluorene derivatives has demonstrated significant NLO properties. researchgate.netamanote.com For instance, chromophores based on a 9,9-dimethyl-9H-fluoren-2-amine donor and various acceptors have been synthesized and their first hyperpolarizability investigated. acs.org The modulation of the "push-pull" character by varying the acceptor strength directly impacts the NLO response. acs.org

The nitro group in this compound significantly enhances its electron-accepting capability, which is a key factor for a large second-order NLO response. nih.gov Furthermore, the introduction of different substituents on the fluorene core allows for the fine-tuning of the NLO properties. While specific experimental data for this compound is not extensively available, theoretical and experimental studies on analogous nitrofluorene derivatives confirm their potential as efficient NLO materials. nih.gov The molecular design of this compound aligns well with the principles for creating high-performance NLO chromophores.

Dielectric Materials for Electronic Components

Fluorene-based polymers are increasingly being explored for their potential as low-dielectric-constant (low-k) materials in electronic components. mdpi.com Low-k materials are essential for reducing signal delay, crosstalk, and power consumption in integrated circuits. The bulky and rigid structure of the fluorene unit can disrupt polymer chain packing, creating free volume and thus lowering the dielectric constant. acs.org

The introduction of specific functional groups onto the fluorene core can significantly modify the dielectric properties of the resulting materials. For instance, incorporating fluorine atoms into polyimides containing fluorene structures has been shown to reduce their dielectric constant and dielectric loss. mdpi.com

By copolymerizing fluorene monomers with and without polar substituents like the nitro and bromo groups, it is possible to tune the dielectric properties of the resulting polymer to meet the requirements of specific electronic applications. nih.gov For example, fluorene polyester (FPE) based nanocomposites have been investigated for their dielectric properties, where the addition of fillers can further modify the dielectric constant and breakdown strength. researchgate.netmdpi.com While this compound itself may not be a low-k material, its derivatives could be valuable in the synthesis of polymers with tailored dielectric performances for a range of electronic components.

Future Research Directions and Emerging Opportunities

Rational Design of Highly Tunable Fluorene (B118485) Derivatives for Specific Applications

The future development of materials based on 9-bromo-3-nitro-9H-fluorene will heavily rely on the principles of rational design, where computational modeling and a deep understanding of structure-property relationships guide the synthesis of new derivatives. The goal is to create highly tunable molecules for specific, high-performance applications.

By strategically modifying the fluorene core, researchers can fine-tune the electronic and photophysical properties of the resulting compounds. nih.govnih.gov The bromine atom at the C9 position is a prime site for introducing a wide array of functional groups through reactions like Suzuki or Sonogashira cross-coupling. mdpi.com This allows for the extension of the π-conjugated system, which can systematically alter the absorption and emission wavelengths. The nitro group at the C3 position significantly influences the molecule's electron-accepting character. Further functionalization can be directed to other positions on the fluorene backbone to modulate properties such as solubility, thermal stability, and solid-state packing. nih.gov

Computational tools, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable for predicting the outcomes of these modifications. nih.govmdpi.com These theoretical calculations can forecast key parameters like HOMO-LUMO energy gaps, absorption/emission spectra, and charge transport capabilities before undertaking complex synthetic work. mdpi.comresearchgate.net This predictive power accelerates the discovery of derivatives optimized for applications such as:

Organic Light-Emitting Diodes (OLEDs): Designing derivatives with specific emission colors, high photoluminescence quantum yields, and good charge transport properties. mdpi.comnbinno.com

Sensors: Creating molecules where interaction with an analyte (e.g., metal ions, explosives) induces a measurable change in fluorescence or absorption, leveraging the electron-deficient nature of the nitrofluorene system. rsc.org

Photovoltaics: Engineering donor-acceptor molecules with appropriate energy level alignment for efficient charge separation in organic solar cells. sioc-journal.cn

A systematic approach combining theoretical modeling with targeted synthesis will enable the creation of a library of this compound derivatives, each tailored for a specific, high-value application.

Development of Advanced and Sustainable Synthetic Methodologies

Advancing the practical utility of this compound and its derivatives requires a shift towards more efficient, cost-effective, and environmentally benign synthetic methods. rsc.org Traditional organic syntheses often rely on harsh reagents, stoichiometric amounts of metal catalysts, and generate significant waste. numberanalytics.com Future research must focus on developing advanced and sustainable methodologies.

Key areas for development include:

Catalytic C-H Activation: Direct functionalization of the fluorene core's C-H bonds offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

Photochemical and Electrochemical Synthesis: These methods can often be performed under milder conditions, reducing energy consumption and avoiding harsh chemical oxidants or reductants. numberanalytics.comacs.org Photochemical reactions, for instance, can enable unique transformations not accessible through thermal methods. acs.org

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved safety, reproducibility, easier scalability, and the potential for rapid reaction optimization. acs.org This is particularly valuable for nitration and bromination reactions, which can be hazardous on a large scale.

Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives and developing highly active catalysts that can be used in low loadings and recycled are crucial for sustainable production. rsc.org An example is the use of air as the oxidant with a simple catalyst for the synthesis of fluorenones. rsc.org

The development of these modern synthetic tools will be critical for making the synthesis of complex fluorene derivatives more practical and economically viable. hawaii.eduresearchgate.net

Integrated Theoretical and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic combination of theoretical calculations and advanced experimental techniques is essential for gaining a profound understanding of the fundamental processes governing the properties of this compound derivatives. rsc.orgsioc-journal.cn While experimental data provides real-world measurements, theoretical models offer insights into the underlying electronic and structural dynamics that are often difficult to probe directly. acs.org

An integrated approach would involve:

Advanced Spectroscopy: Utilizing techniques like transient absorption spectroscopy and time-resolved fluorescence to study the dynamics of excited states, including intramolecular charge transfer (ICT), intersystem crossing, and singlet fission. acs.orgresearchgate.net This is particularly relevant for donor-acceptor type molecules derived from this compound.

Quantum Chemical Calculations: Employing high-level computational methods to model molecular geometries, electronic structures, and potential energy surfaces. researchgate.netsioc-journal.cn This can help elucidate reaction mechanisms, predict photophysical properties, and explain experimental observations, such as unexpected discrepancies between theoretical and experimental values for parent fluorene. rsc.org

Structure-Property Correlation: Systematically comparing experimental data from a series of related derivatives with theoretical predictions. mdpi.com This iterative feedback loop helps refine theoretical models, leading to more accurate predictions and a deeper understanding of how specific structural modifications influence the material's function. mdpi.comresearchgate.net

This integrated strategy will be crucial for resolving complex mechanisms, such as the role of ICT states in emission efficiency or the pathways of non-radiative decay, enabling the rational design of next-generation materials with minimized energy loss and maximized performance. researchgate.net

Exploration of Novel Device Architectures and Multifunctional Materials

The unique electronic properties of the this compound scaffold make it a compelling candidate for use in novel device architectures and multifunctional materials. aip.orgrsc.org Research should extend beyond optimizing performance in existing device structures to exploring entirely new applications and integrating multiple functionalities into a single material.

Emerging opportunities include:

Multifunctional Materials: Designing single compounds or polymers that exhibit multiple useful properties simultaneously. rsc.orgaip.orgwhiterose.ac.uk For example, a derivative could be developed to function as both an emitter and a host in an OLED, or as a material for a memory device that also has photoluminescent properties. rsc.org The combination of the electron-accepting nitro-fluorene unit and a donor moiety introduced at the bromo-position could lead to materials with both light-emitting and resistive switching capabilities. rsc.org

Advanced Device Architectures: Incorporating these materials into novel device structures, such as inverted perovskite solar cells, where fluorene-based hole-transporting materials have shown promise. rsc.org The development of electrofluorochromic devices, which change their fluorescence in response to an electric potential, represents another exciting frontier. nih.gov

Nanostructured Materials: Exploring the self-assembly of this compound derivatives into well-defined nanostructures like nanowires or nanoparticles. royalsocietypublishing.org The optical and electronic properties of materials can change dramatically when organized at the nanoscale, potentially leading to applications in lasers, optical waveguides, and highly sensitive sensors. royalsocietypublishing.org

By thinking beyond conventional applications, researchers can unlock the full potential of this versatile chemical platform to create innovative technologies.

Scale-Up Considerations for Industrial and Translational Research

For this compound and its derivatives to move from academic laboratories to commercial applications, a significant focus on scale-up and translational research is required. rsc.org The transition from milligram-scale synthesis to kilogram-scale production presents numerous challenges that must be addressed.

Key considerations for industrial scale-up include:

| Consideration | Description | References |

| Cost-Effectiveness | Developing synthetic routes that utilize inexpensive starting materials and reagents, minimize the number of steps, and maximize overall yield. | researchgate.net |

| Process Optimization | Optimizing reaction conditions (temperature, pressure, reaction time, catalyst loading) for large-scale reactors to ensure consistent product quality and high purity. | rsc.org |

| Safety and Handling | Addressing the potential hazards associated with reagents (e.g., nitrating agents) and intermediates, and designing processes that are safe to operate on an industrial scale. | acs.org |

| Purification | Developing robust and scalable purification methods to achieve the high purity levels required for electronic applications (e.g., >99.9%). | rsc.org |

| Regulatory Compliance | Ensuring that the manufacturing process complies with environmental and safety regulations. | numberanalytics.com |

Collaborations between academic researchers and industrial partners are essential to bridge the gap between discovery and commercialization. uni-wuerzburg.de This translational research will ensure that promising materials developed in the lab can be produced in sufficient quantities and at a reasonable cost to enable their use in real-world technologies. hawaii.edu

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 9-bromo-3-nitro-9H-fluorene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and nitration of fluorene derivatives. Key steps include:

Halogenation : Introduce bromine at the 9-position via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃).

Nitration : Introduce the nitro group at the 3-position using a nitrating mixture (HNO₃/H₂SO₄). Temperature control (0–5°C) minimizes side reactions like over-nitration or oxidation .

- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Solvent choice (e.g., dichloromethane for nitration) and stoichiometric ratios (e.g., limiting HNO₃ to avoid di-nitration) improve yield .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with oxidizers due to potential exothermic reactions .

- Storage : Keep in sealed, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Conduct regular stability checks via TLC or HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., deshielded aromatic protons near Br/NO₂ groups).

- MS (EI/ESI) : Verify molecular ion peaks (expected m/z ≈ 316 for C₁₃H₈BrNO₂) and isotopic patterns (Br has ~1:1 M/M+2 ratio).

- IR : Identify NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of bromine and nitro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. The electron-withdrawing nitro group at the 3-position meta-directs electrophiles, complicating regioselectivity.

- Experimental Design : Compare reaction outcomes using Pd(PPh₃)₄ vs. PdCl₂(dppf). Monitor intermediates via in-situ IR or GC-MS to optimize catalytic systems .

Q. What crystallographic challenges arise in determining the structure of this compound, and how can they be resolved?

- Methodological Answer :

- Challenges : Heavy atoms (Br) cause absorption errors; nitro groups introduce disorder.

- Resolution : Use Mo-Kα radiation (λ = 0.71073 Å) for better absorption correction. Refine disorder models iteratively in SHELXL (e.g., PART and ISOR commands). Validate with Hirshfeld surface analysis .

Q. How can computational methods predict the photophysical properties of this compound?

- Methodological Answer :

- DFT/TD-DFT : Calculate HOMO-LUMO gaps (B3LYP/6-31G* basis set) to estimate λₐᵦₛ (UV-Vis). Compare with experimental data (e.g., λₐᵦₛ ≈ 350 nm in acetonitrile).

- Contradiction Analysis : Discrepancies between computed and observed spectra may arise from solvent effects or aggregation—validate via solvatochromic studies .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Side Reactions : Nitro group reduction under catalytic hydrogenation; bromine displacement in polar aprotic solvents.

- Mitigation : Use selective reducing agents (e.g., SnCl₂/HCl for nitro reduction) or protect the nitro group (e.g., acetyl protection) before further reactions .

Data Contradiction Analysis

- Synthesis Yield Discrepancies : Some protocols report 60–70% yields for nitration , while others note lower yields (40–50%) due to di-nitration. Resolve by adjusting HNO₃ stoichiometry and reaction time .

- Crystallographic Disorder : SHELXL refinements may conflict with PLATON alerts. Cross-validate with independent datasets or high-pressure crystallization to improve crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products